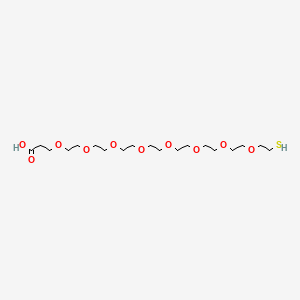
Thiol-PEG8-acid
説明
Thiol-PEG8-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Synthesis Analysis
Thiol-PEG8-acid can be synthesized as a derivative of polyethylene glycol (PEG). The formation of PEG derivatives has been confirmed with HPLC, 1H, and 13C NMR .Molecular Structure Analysis
The molecular formula of Thiol-PEG8-acid is C19H38O10S . Its molecular weight is 458.56 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis
Thiol-PEG8-acid, like other thiols, can participate in a variety of reactions. Thiol-X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon-sulfur bonds . The thiol group in Thiol-PEG8-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces .Physical And Chemical Properties Analysis
Thiol-PEG8-acid has a molecular weight of 458.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 26 . Its exact mass is 458.21856858 g/mol . Its topological polar surface area is 112 Ų .科学的研究の応用
Enhancing Nanoparticle Biocompatibility and Stability
Research has shown that Thiol-PEG8-acid can be used to modify the surface of nanoparticles, such as gold nanoparticles (GNPs), to improve their stability and biocompatibility. Thiol-PEG8-acid provides a hydrophilic coating that reduces protein adsorption and nonspecific cellular interactions, which is crucial for biomedical applications, including drug delivery and diagnostic imaging. For instance, GNPs modified with Thiol-PEG8-acid exhibit enhanced colloidal stability and reduced uptake by macrophages, highlighting the potential of Thiol-PEG8-acid in preventing nonspecific cellular interactions and promoting circulation longevity of nanoparticles in biological systems (Larson et al., 2012).
Facilitating Bioconjugation for Cell Imaging
Thiol-PEG8-acid has been utilized for the bioconjugation of nanoparticles with biomolecules, such as antibodies, for targeted cell imaging. This approach has been demonstrated with GNPs modified with Thiol-PEG8-acid, facilitating their conjugation to antibodies targeting cancer cell markers. This application underscores the role of Thiol-PEG8-acid in developing targeted imaging probes for cancer diagnostics, offering a method that combines stability, biocompatibility, and specificity for cellular targets (Gao et al., 2012).
Development of Biocompatible Hydrogels
Thiol-PEG8-acid is instrumental in creating biocompatible hydrogels for drug delivery and tissue engineering. By exploiting the thiol-ene click reaction, researchers have developed PEG-based hydrogels with tunable mechanical properties and degradation rates. These hydrogels can encapsulate and sustainably release therapeutic agents or serve as scaffolds for tissue regeneration, highlighting the versatility of Thiol-PEG8-acid in engineering advanced biomaterials (Yom-Tov et al., 2016).
Enhancing Hydrogel Stability for Antifouling Applications
In marine applications, Thiol-PEG8-acid modified hydrogels exhibit promising antifouling properties. The modification of hydrogel surfaces with Thiol-PEG8-acid can prevent the adsorption of proteins and the attachment of marine organisms, which is critical for maintaining the performance and longevity of marine devices and coatings. This application demonstrates the potential of Thiol-PEG8-acid in creating environmentally friendly and effective antifouling materials (Lundberg et al., 2010).
将来の方向性
Thiol-PEG8-acid, as a PEG-based PROTAC linker, has potential applications in the development of new treatments. The field of peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Hydrogels, which can embed biologically active agents in their water-swollen network, are also a promising area for the application of Thiol-PEG8-acid .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJRDAORYSCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584840 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG8-acid | |
CAS RN |
866889-02-3 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



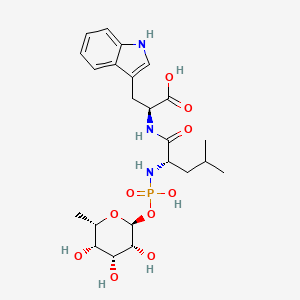
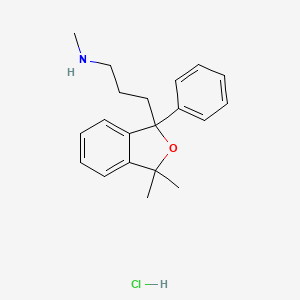
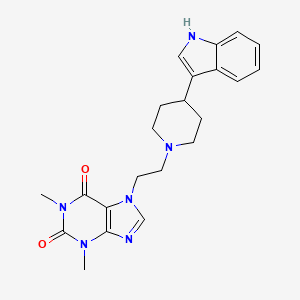
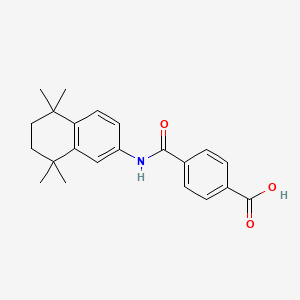
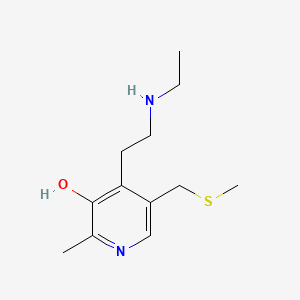
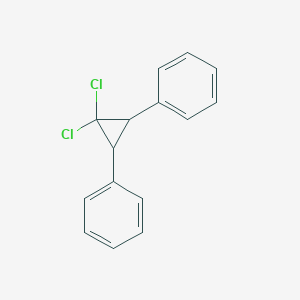
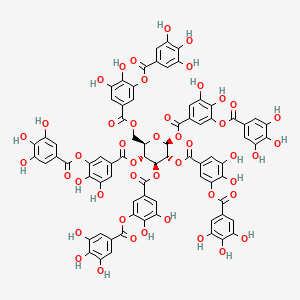
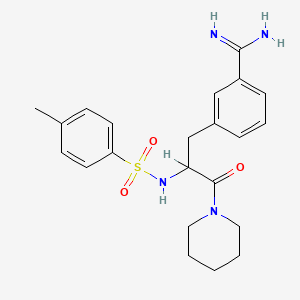
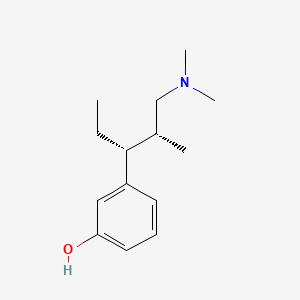
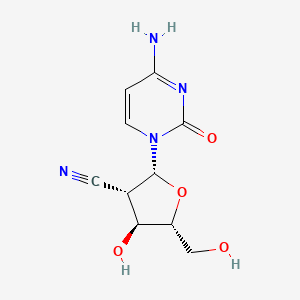
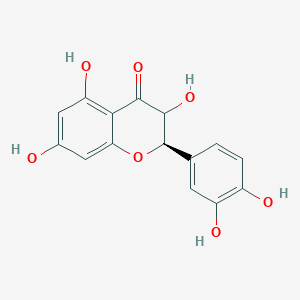
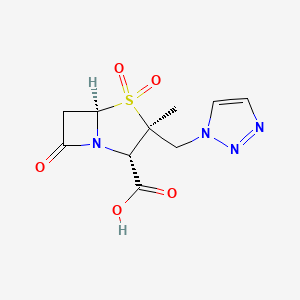
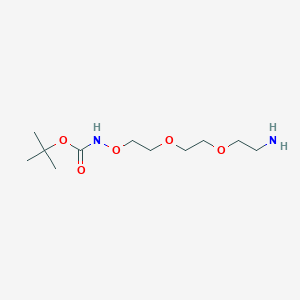
![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)